molecular formula C10H10O2 B071358 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone CAS No. 190961-74-1

1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone

Cat. No. B071358
M. Wt: 162.18 g/mol
InChI Key: IGCQIHCZUYCYAA-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone, also known as phenylglycidyl ketone, is a versatile organic compound that has gained significant attention in the scientific research community due to its unique chemical properties. This compound has been used in various fields of research, including material science, organic chemistry, and biochemistry.

Mechanism Of Action

The mechanism of action of 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone is not well understood. However, it is believed to act as an electrophile due to the presence of the epoxide group in its structure. This electrophilic property makes it a useful reagent in organic synthesis, where it can react with nucleophiles to form various compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone. However, it has been reported to exhibit cytotoxic effects on cancer cells. The compound has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone in lab experiments is its versatility. The compound can be used in various fields of research, including organic chemistry, material science, and biochemistry. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes.
However, one of the limitations of using 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic effects on cancer cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone. One potential area of research is the development of new synthetic routes for the compound. This could lead to the production of enantiomerically pure forms of the compound, which could have potential applications in drug development.
Another area of research is the investigation of the compound's potential cytotoxic effects on cancer cells. This could lead to the development of new cancer treatments that target specific cancer cells.
Finally, the compound's potential use as a cross-linking agent in the production of epoxy resins and adhesives could also be explored further. This could lead to the development of new materials with unique properties.
Conclusion:
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone is a versatile organic compound that has gained significant attention in the scientific research community. Its unique chemical properties have made it a useful reagent in various fields of research, including organic chemistry, material science, and biochemistry. While there is limited research on the compound's biochemical and physiological effects, it has shown potential as a cytotoxic agent against cancer cells. Future research on the compound could lead to the development of new synthetic routes, cancer treatments, and materials with unique properties.

Synthesis Methods

The synthesis of 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone can be achieved through the reaction of phenylmagnesium bromide with glycidyl ketone. This reaction results in the formation of a racemic mixture of the compound. However, the enantiomerically pure form of the compound can be obtained through the use of chiral reagents or by resolution of the racemic mixture.

Scientific Research Applications

1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone has been extensively used in scientific research due to its unique chemical properties. It has been used as a reagent in organic synthesis, specifically in the synthesis of chiral compounds. The compound has also been used as a cross-linking agent in the production of epoxy resins and adhesives.

properties

CAS RN

190961-74-1

Product Name

1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-[(2R,3R)-3-phenyloxiran-2-yl]ethanone

InChI

InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10+/m0/s1

InChI Key

IGCQIHCZUYCYAA-UWVGGRQHSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2

SMILES

CC(=O)C1C(O1)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1C(O1)C2=CC=CC=C2

synonyms

Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]- (9CI)

Origin of Product

United States

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